Hydroxy Saxagliptin-15N,D2 Hydrochloride: A Technical Guide to Its Role as a Stable Isotope-Labeled Internal Standard in Bioanalysis
Hydroxy Saxagliptin-15N,D2 Hydrochloride: A Technical Guide to Its Role as a Stable Isotope-Labeled Internal Standard in Bioanalysis
Executive Summary
In the rigorous landscape of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the precision of bioanalytical quantification is paramount. Hydroxy Saxagliptin-15N,D2 Hydrochloride (CAS: 1309934-05-1) serves as the definitive Stable Isotope-Labeled Internal Standard (SIL-IS) for quantifying 5-hydroxy saxagliptin, the primary active metabolite of the anti-diabetic drug saxagliptin[1]. By incorporating one heavy nitrogen (
Pharmacological Context: The Necessity of Metabolite Quantification
Saxagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Upon oral administration, it undergoes extensive hepatic metabolism primarily mediated by the CYP3A4 and CYP3A5 enzymes. This oxidation yields 5-hydroxy saxagliptin (also known as the M2 metabolite or BMS-510849)[3].
Crucially, 5-hydroxy saxagliptin is not an inactive byproduct; it retains significant pharmacological activity, inhibiting DPP-4 with a
Metabolic conversion of saxagliptin to its active metabolite and their respective DPP-4 inhibition.
Structural and Isotopic Chemistry: The Causality of 15N and D2 Selection
The design of Hydroxy Saxagliptin-15N,D2 is rooted in minimizing the "isotope effect" while maximizing mass spectrometric resolution.
-
Mass Shift Causality (+3 Da): Endogenous compounds and the unlabeled analyte naturally possess an isotopic envelope (M+1, M+2) due to naturally occurring
C. If an internal standard only has a +1 or +2 Da shift, the natural heavy isotopes of the highly concentrated unlabeled drug can "bleed" into the IS channel, skewing the quantification. A +3 Da shift completely isolates the SIL-IS Multiple Reaction Monitoring (MRM) transition from the analyte's isotopic envelope. -
Minimizing Chromatographic Drift: Deuterium (
H) atoms can slightly alter the polarity of a molecule, causing it to elute slightly earlier than the unlabeled analyte in reversed-phase LC (the deuterium isotope effect). By limiting the label to only two deuteriums and achieving the remaining +1 Da shift via a N atom (which does not affect retention time), the SIL-IS perfectly co-elutes with the unlabeled 5-hydroxy saxagliptin[6].
Analytical Utility: Overcoming Matrix Effects in LC-MS/MS
In bioanalysis, human plasma extracts contain endogenous phospholipids and salts that cause ion suppression or enhancement in the MS source. Because Hydroxy Saxagliptin-15N,D2 perfectly co-elutes with 5-hydroxy saxagliptin, both molecules experience the exact same matrix environment at the exact same millisecond in the electrospray ionization (ESI) source[2].
By calculating the Peak Area Ratio (Analyte / SIL-IS) , any signal suppression caused by the matrix is mathematically canceled out, creating a self-validating quantitative system.
Bioanalytical workflow utilizing Hydroxy Saxagliptin-15N,D2 as an internal standard for LC-MS/MS.
Experimental Protocols: A Self-Validating Bioanalytical Workflow
The following protocol outlines the extraction and quantification of 5-hydroxy saxagliptin from human plasma using a Mixed-Mode Solid Phase Extraction (SPE) approach, which effectively disrupts DPP-4 specific binding[7][8].
Preparation of Standard Solutions
-
Stock Solution: Dissolve 1.0 mg of Hydroxy Saxagliptin-15N,D2 Hydrochloride in 1.0 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Store at -20°C.
-
Working SIL-IS Solution: Dilute the stock solution with 80% Acetonitrile to a final working concentration of 150 ng/mL[5].
Solid Phase Extraction (SPE) of Human Plasma
Causality Check: Mixed-mode cation exchange (MCX) is used because the basic amine on the adamantyl-glycine moiety of the analyte can be protonated, allowing it to be trapped by the cation-exchange resin while neutral lipids are washed away[8].
-
Sample Pretreatment: Aliquot 300 µL of human plasma into a microcentrifuge tube. Add 20 µL of the Working SIL-IS Solution. Add 300 µL of 2% Formic Acid in water. Logic: Acidification disrupts protein binding and ensures the analyte is fully protonated.
-
Conditioning: Condition an Oasis MCX 96-well µElution plate with 200 µL Methanol, followed by 200 µL Water.
-
Loading: Load the pretreated plasma mixture onto the SPE plate.
-
Washing: Wash with 200 µL of 2% Formic Acid, followed by 200 µL of Methanol. Logic: The acidic wash removes unbound proteins; the methanol wash removes hydrophobic interferences (phospholipids).
-
Elution: Elute the analytes using 2 × 50 µL of 5% Ammonium Hydroxide in Methanol. Logic: The high pH neutralizes the analyte's charge, releasing it from the cation-exchange sorbent.
-
Dilution: Dilute the eluate with 100 µL of water prior to injection to match the initial LC mobile phase conditions.
UHPLC-MS/MS Analysis
-
Chromatography: Inject 10 µL onto an ACQUITY UPLC HSS C18 Column (2.1 x 100 mm, 1.8 µm) maintained at 40°C[8].
-
Mobile Phase:
-
Mobile Phase A: 2 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: Linear ramp from 5% B to 95% B over 2.5 minutes at a flow rate of 0.4 mL/min[8].
-
System Suitability Check: Ensure the retention time of the SIL-IS matches the unlabeled analyte within ±0.05 minutes. A deviation indicates deuterium scrambling or column degradation.
Quantitative Data Summaries
Table 1: Physicochemical & Isotopic Properties
| Parameter | Specification |
|---|---|
| Chemical Name | (1S,3S,5S)-2-[(2S)-2-Amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile-15N,D2 HCl |
| CAS Number | 1309934-05-1[1] |
| Molecular Formula | C₁₈H₂₃D₂N₂(
Table 2: LC-MS/MS MRM Parameters (Positive ESI)
| Analyte | Precursor Ion (
References
-
Waters Corporation. Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. Retrieved from:[Link]
-
PubMed / NIH. Development and Validation of UHPLC-MS/MS Method for the Determination of SAX and 5-OH-SAX in Human Plasma. Retrieved from:[Link]
Sources
- 1. alentris.org [alentris.org]
- 2. Development and Validation of UHPLC-MS/MS Method for the Determination of SAX and 5-OH-SAX in Human Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile | C18H25N3O3 | CID 23645678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-hydroxy Saxagliptin (hydrochloride) | Cayman Chemical | Biomol.com [biomol.com]
- 5. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. login.medscape.com [login.medscape.com]
- 8. waters.com [waters.com]
